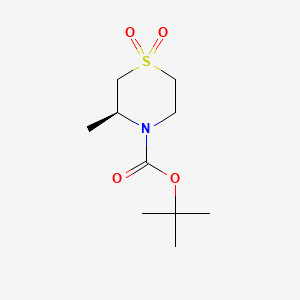![molecular formula C20H23N5O2 B14090568 1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the imidazo[2,1-f]purine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylpropyl group: This can be achieved through alkylation reactions using reagents like phenylpropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,7,8-tetramethyl-1,10-phenanthroline: Another compound with multiple methyl groups and a similar core structure.
1,1,3,3-tetramethyl-1,3-(di-3-phenylpropyl)-disiloxane: Shares the phenylpropyl group but has a different core structure.
Uniqueness
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and its imidazo[2,1-f]purine core. This gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H23N5O2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4,6,7,8-tetramethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-13-14(2)25-16-17(21-19(25)22(13)3)23(4)20(27)24(18(16)26)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,8,11-12H2,1-4H3 |
Clé InChI |
AIVKBELAUPBECB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
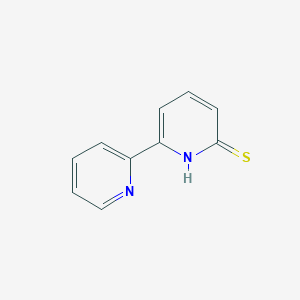
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
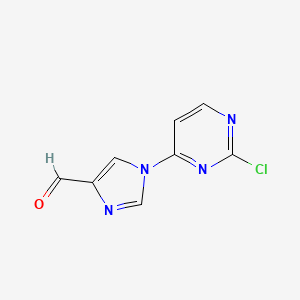
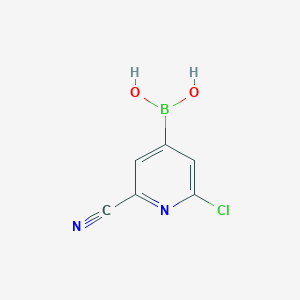
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
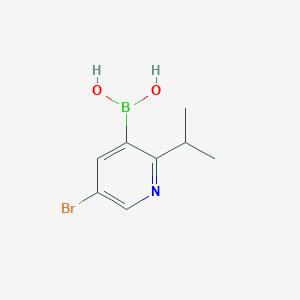
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
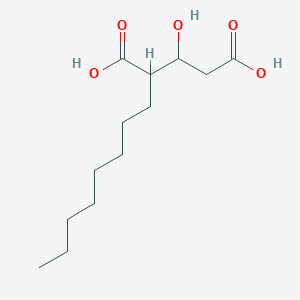
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)

